molecular formula C18H15F2N5O B2627155 1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea CAS No. 1172393-48-4

1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Cat. No.: B2627155
CAS No.: 1172393-48-4
M. Wt: 355.349
InChI Key: QASOMDSMYDDGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C18H15F2N5O and its molecular weight is 355.349. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A study focused on the synthesis of a structurally related pyrido[2,3-d]pyrimidine compound, providing insights into its crystal structure determined by mass spectrometry, NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. The study highlights the importance of these compounds in understanding molecular interactions within crystal structures (Hong Sun et al., 2022).

  • Antimicrobial Activities : Another research synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, evaluating their antimicrobial activities. This study showcases the potential of urea derivatives in developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).

  • Corrosion Inhibition : The corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic environments was investigated, indicating the potential of these compounds in industrial applications (B. Mistry et al., 2011).

Biological and Chemical Applications

  • Antitumor Activities : Research into thiazolyl urea derivatives highlighted their promising antitumor activities. This demonstrates the broader pharmacological potential of urea derivatives beyond their structural interest (S. Ling et al., 2008).

  • ACAT Inhibitors : Ureidopyridazine derivatives were synthesized and tested for their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), a crucial enzyme in cholesterol metabolism. Such studies are vital for the development of new therapeutic agents (A. Gelain et al., 2006).

Advanced Material and Chemical Synthesis

  • Synthesis Under Microwave Irradiation : A study on the synthesis of pyrazolo[5,4-d]pyrimidine derivatives using microwave irradiation techniques indicated a significant reduction in reaction time, showcasing advancements in chemical synthesis methodologies (P. Rana et al., 2009).

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N5O/c1-11-2-9-17(25-24-11)21-13-4-6-14(7-5-13)22-18(26)23-16-8-3-12(19)10-15(16)20/h2-10H,1H3,(H,21,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASOMDSMYDDGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.